molecular formula C12H15NO2 B1315715 1-Isocyanato-4-(pentyloxy)benzene CAS No. 32223-67-9

1-Isocyanato-4-(pentyloxy)benzene

Cat. No.: B1315715
CAS No.: 32223-67-9
M. Wt: 205.25 g/mol
InChI Key: ITHRDBLCTOQFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-4-(pentyloxy)benzene, also known as 4-Pentyloxyphenyl isocyanate, is an organic compound with the molecular formula C12H15NO2. This compound is part of the isocyanate family, which is known for its reactivity and versatility in various chemical processes. Isocyanates are widely used in the production of polyurethanes, which are essential materials in many industrial applications.

Preparation Methods

The synthesis of 1-Isocyanato-4-(pentyloxy)benzene typically involves the reaction of 4-pentyloxyaniline with phosgene. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then undergoes cyclization to form the isocyanate. The reaction conditions usually require an inert atmosphere and low temperatures to prevent the decomposition of the reactive intermediates .

Industrial production methods for isocyanates often involve the use of phosgene, a highly toxic and reactive gas. Due to the hazardous nature of phosgene, alternative methods such as the use of non-phosgene routes are being explored. These methods include the use of carbon dioxide and amines to produce isocyanates in a safer and more environmentally friendly manner .

Chemical Reactions Analysis

1-Isocyanato-4-(pentyloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are carbamates, ureas, and thiocarbamates, which have significant industrial applications .

Scientific Research Applications

1-Isocyanato-4-(pentyloxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-(pentyloxy)benzene involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reaction results in the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

1-Isocyanato-4-(pentyloxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pentyloxy group, which imparts specific properties such as increased hydrophobicity and reactivity compared to its shorter-chain analogs.

Properties

IUPAC Name

1-isocyanato-4-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)13-10-14/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHRDBLCTOQFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552214
Record name 1-Isocyanato-4-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32223-67-9
Record name 1-Isocyanato-4-(pentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.